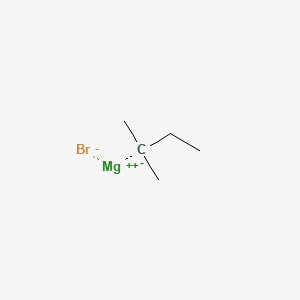

1,1-Dimethylpropylmagnesium bromide

Description

The exact mass of the compound 2-Methyl-2-butylmagnesium bromide, 0.50 M in THF is 173.98945 g/mol and the complexity rating of the compound is 22. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-methylbutane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDCVFPKILVXPE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C-](C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,1-Dimethylpropylmagnesium bromide CAS number 65673-06-5

An In-depth Technical Guide to 1,1-Dimethylpropylmagnesium Bromide (tert-Amylmagnesium Bromide)

This guide provides an in-depth exploration of this compound (CAS No. 65673-06-5), a pivotal Grignard reagent for researchers, scientists, and professionals in drug development. Known commonly as tert-Amylmagnesium bromide, this organometallic compound is distinguished by its significant steric bulk, which modulates its reactivity, rendering it a powerful tool for selective organic transformations. We will delve into its synthesis, properties, handling, and mechanistic behavior, providing not just protocols but the causal reasoning behind them to empower users with a deeper, field-proven understanding.

Introduction: The Strategic Value of Steric Hindrance

Grignard reagents, since their discovery by Victor Grignard, have been cornerstone reagents for carbon-carbon bond formation.[1][2] this compound occupies a unique niche within this class. It is formed by the reaction of magnesium metal with a tertiary alkyl halide.[3] Its defining feature is the bulky tert-amyl (1,1-dimethylpropyl) group. This steric hindrance makes it a less aggressive nucleophile than its primary or secondary alkyl counterparts but enhances its utility as a strong, non-nucleophilic base. This dual character allows for highly selective reactions, which is a critical advantage in the multi-step synthesis of complex pharmaceutical intermediates where minimizing side reactions is paramount.[4]

Core Properties and Structural Characteristics

The physical and chemical properties of this compound are dictated by its structure and the solvent in which it is prepared. It is not typically isolated as a pure substance but is generated and used as a solution in an ethereal solvent.[5]

| Property | Data | Source(s) |

| CAS Number | 65673-06-5 | [5] |

| Synonyms | tert-Amylmagnesium bromide, Bromo(1,1-dimethylpropyl)magnesium | [5] |

| Molecular Formula | C₅H₁₁BrMg | [6] |

| Molecular Weight | 175.35 g/mol | [5] |

| Typical Form | Solution in an anhydrous ethereal solvent (e.g., THF, Diethyl ether) | [5] |

| Reactivity | Strong base, moderate nucleophile, highly moisture-sensitive | [3][7] |

The reagent exists in solution as a complex equilibrium of species, described by the Schlenk equilibrium. This equilibrium involves the monomeric Grignard reagent (RMgBr), the dimeric form, and the dialkylmagnesium (R₂Mg) and magnesium bromide (MgBr₂) species. The position of this equilibrium is influenced by the solvent, concentration, and temperature, which in turn affects the reagent's reactivity.[8]

Synthesis Protocol and Mechanistic Insights

The preparation of a high-quality Grignard reagent is foundational to its successful application. The synthesis of this compound is an exothermic reaction that requires strict adherence to anhydrous conditions to prevent quenching of the highly basic organometallic species.[9]

Detailed Step-by-Step Synthesis Protocol

Objective: To prepare a ~1.0 M solution of this compound in anhydrous tetrahydrofuran (THF).

Materials:

-

Magnesium turnings

-

1-Bromo-2,2-dimethylpropane (Neopentyl bromide) (CAS 630-17-1)[6][10]

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (crystal, as activator)

-

Inert gas (Argon or Nitrogen)

Apparatus:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas inlet adapter

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Schlenk line or inert gas manifold

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled while still hot under a stream of inert gas to ensure a moisture-free environment.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the three-neck flask. Add a single small crystal of iodine. The purpose of the iodine is to chemically etch the passivating magnesium oxide (MgO) layer on the surface of the turnings, exposing fresh, reactive magnesium metal.[9]

-

Initiation: Add enough anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromo-2,2-dimethylpropane (1.0 equivalent) in the remaining anhydrous THF. Add approximately 5-10% of this solution to the magnesium suspension.

-

Causality Checkpoint (Initiation): The reaction should begin spontaneously. Signs of initiation include the disappearance of the brown iodine color, gentle bubbling from the magnesium surface, and a slight increase in temperature.[9] If the reaction does not start, gentle warming with a heat gun may be required. This step is critical; a common failure point is an unreactive magnesium surface or the presence of moisture inhibitors. The exothermicity requires that an ice bath be kept on standby to control the reaction rate if it becomes too vigorous.

-

Grignard Formation: Once the reaction is self-sustaining, add the remainder of the alkyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The highly exothermic nature of the Grignard formation drives this process. The solvent's role is not just as a medium but as a Lewis base, coordinating to the magnesium center to form a soluble complex (e.g., RMgBr(THF)₂), which is crucial for reactivity.[11]

-

Completion and Titration: After the addition is complete, continue stirring the grayish, cloudy solution for an additional 1-2 hours at room temperature or with gentle warming to ensure all the magnesium has reacted.[4] The concentration of the freshly prepared reagent must be determined before use via titration (e.g., with iodine or a standard solution of a secondary alcohol with an indicator like 1,10-phenanthroline).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety, Handling, and Storage

Grignard reagents are hazardous materials that demand rigorous safety protocols. The primary hazards are flammability and extreme reactivity with protic substances.

-

Handling: Always handle this compound solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture.[12][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.

-

Storage: Store the reagent in a tightly sealed, properly labeled container (e.g., a Sure/Seal™ bottle) under an inert atmosphere.[15] It should be kept in a cool, dry, well-ventilated area designated for flammable reagents, away from sources of ignition.

-

Quenching and Disposal: Unused reagent and reaction residues must be quenched carefully. This is typically done by slowly adding the Grignard solution to a stirred, cooled solution of a less reactive protic solvent like isopropanol, followed by a more vigorous quench with water or aqueous acid. The process is highly exothermic and releases flammable gases. All disposal must comply with institutional and local regulations.

Dual Reactivity: A Tale of Steric Influence

The synthetic utility of this compound stems from its dual role as a nucleophile and a base. Its steric bulk is the determining factor in which pathway is favored.

As a Nucleophile

The reagent adds to various electrophilic carbonyl compounds, including aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][16] However, compared to less hindered Grignards like ethylmagnesium bromide, its rate of nucleophilic addition is slower. In reactions with sterically hindered ketones, it can sometimes act as a reducing agent, transferring a beta-hydride to the carbonyl carbon, rather than adding the tert-amyl group.[7]

-

Reaction with Aldehydes: Yields sterically hindered secondary alcohols.

-

Reaction with Ketones: Yields highly substituted tertiary alcohols.

-

Reaction with Esters: Adds twice to yield tertiary alcohols, but the reaction can sometimes be stopped at the ketone stage under carefully controlled conditions.[16]

As a Base

The steric hindrance that impedes its nucleophilicity makes it an excellent strong base. It can efficiently deprotonate substrates with acidic protons (e.g., terminal alkynes, alcohols, amines, and activated C-H bonds) without the risk of competing nucleophilic attack on other functional groups within the molecule. This clean basicity is highly valuable for generating other organometallic reagents or enolates in a controlled manner.

Caption: Dual reactivity pathways of this compound.

Applications in Drug Discovery and Development

While it is rare for a single reagent to be exclusively cited in the development of a specific blockbuster drug, the strategic incorporation of sterically demanding alkyl groups is a common theme in medicinal chemistry. The use of reagents like this compound is integral to this process.

-

Scaffold Elaboration: In drug discovery, lead compounds are often modified to improve their properties. Adding a bulky group like tert-amyl can enhance binding affinity to a biological target by filling a hydrophobic pocket in a receptor or enzyme active site.[4]

-

Modulating Pharmacokinetics: Lipophilicity is a key parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). Introducing a tert-amyl group increases lipophilicity, which can be used to improve a drug candidate's ability to cross cell membranes.[4]

-

Metabolic Shielding: The tertiary carbon center of the tert-amyl group is sterically hindered and lacks alpha-protons, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. This "metabolic shielding" can increase the half-life of a drug in the body.

-

Advanced Intermediate Synthesis: This Grignard reagent is employed in the synthesis of complex intermediates that are later incorporated into final active pharmaceutical ingredients (APIs).[17][18] Its selective basicity is particularly useful for setting stereocenters or initiating cyclization cascades in molecules with multiple functional groups.

Conclusion

This compound is more than just another Grignard reagent; it is a specialized instrument for precision organic synthesis. Its value lies in the strategic exploitation of its steric bulk, which allows chemists to steer reactions towards desired outcomes, favoring basicity over nucleophilicity or achieving additions to less hindered positions. For scientists in drug development and advanced chemical research, mastering the preparation and application of this reagent provides a distinct advantage in the efficient construction of complex, high-value molecules.

References

- Current time information in Taney County, US. (n.d.). Google.

- Rittmeyer, P., et al. (2009). Organomagnesium synthesis agent. U.S. Patent No. US20090173914A1.

- Ziegler, K., & Gellert, H. (1964). Process for making grignard reagents. U.S. Patent No. US3161689A.

-

Cahiez, G., & Martin, A. (1998). Allylmagnesium Bromide. Organic Syntheses, 76, 249. [Link]

-

Garst, J. F., & Deutch, J. E. (1980). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Journal of the American Chemical Society, 102(1), 276-278. ResearchGate. [Link]

-

Fischer, D., et al. (2021). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal, 27(58), 15508-15514. PMC. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Sime, F. B., & Vinks, M. H. (2013). Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives. Current Pharmaceutical Biotechnology, 14(9), 809-819. PubMed. [Link]

-

Ethylmagnesium Bromide: Versatile Tool for Advanced Organic Synthesis. (2025, October 13). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

-

1,1-Dimethylpropylmagnesium chloride, 1.0 M in diethyl ether. (n.d.). Ottokemi. Retrieved February 26, 2026, from [Link]

-

Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(3), 205-217. DergiPark. [Link]

-

Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

A, P., et al. (2021). A Selective and Sensitive Method Development and Validation of 1,1-Dimethyl-3-Hydroxy-Pyrrolidinium Bromide Impurity in Glycopyrrolate Oral Solution by Liquid Chromatography-Tandem Mass Spectroscopy. Journal of Chromatographic Science, 59(6), 566-575. PubMed. [Link]

-

Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy, 18, 4125-4140. [Link]

-

1,1-Dimethylpropylmagnesium Chloride Solution. (n.d.). AMERICAN ELEMENTS®. Retrieved February 26, 2026, from [Link]

-

Safety Data Sheet: Methylmagnesium bromide 1.0 M solution in THF. (n.d.). Carl Roth. Retrieved February 26, 2026, from [Link]

-

Paquette, L. A., & Ra, C. S. (2008). Preparation of N-Methoxy-N-methyl-4-pentenamide. Organic Syntheses, 85, 171. [Link]

-

Burns, T. P. (1982). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). University of Nebraska - Lincoln. DigitalCommons@UNL. [Link]

-

The Grignard Reaction Mechanism. (2025, August 5). Chemistry Steps. [Link]

-

Wang, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(14), 3123. [Link]

-

1,1-Dimethylpropylmagnesium chloride solution, 1.0 M in diethyl ether. (n.d.). Scientific Laboratory Supplies (Ireland) Ltd. Retrieved February 26, 2026, from [Link]

-

(a) Expected products of over-reaction in the Grignard... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Application Number: 761325Orig1s000 Product Quality Review(s). (2025, February 10). Food and Drug Administration. [Link]

-

The Grignard Reaction | Synthesis, Mechanism & Examples. (n.d.). Study.com. Retrieved February 26, 2026, from [Link]

-

MgBr2 ·OEt2 - A Versatile Reagent in Organic Synthesis. (2025, August 7). ResearchGate. [Link]

-

Riobe, O. (1963). (e)-4-hexen-1-ol. Organic Syntheses, 43, 44. [Link]

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]

-

Browne, D. L., et al. (2012). Preparation of Amides Mediated by Isopropylmagnesium Chloride under Continuous Flow Conditions. Green Chemistry, 14(5), 1335-1341. ResearchGate. [Link]

-

Propane, 1-bromo-2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Grignard Reaction | Synthesis, Mechanism & Examples | Study.com [study.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. far-chemical.com [far-chemical.com]

- 6. Propane, 1-bromo-2,2-dimethyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 630-17-1: 1-Bromo-2,2-dimethylpropane | CymitQuimica [cymitquimica.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. echemi.com [echemi.com]

- 13. chemos.de [chemos.de]

- 14. fishersci.com [fishersci.com]

- 15. scientificlabs.ie [scientificlabs.ie]

- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. Applications of pharmacometrics in the clinical development and pharmacotherapy of anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

tert-Amylmagnesium Bromide: Physicochemical Profile and Synthetic Utility

Topic: tert-Amylmagnesium Bromide: Physicochemical Profile, Synthesis, and Steric Utility Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals

Executive Summary

tert-Amylmagnesium bromide (1,1-dimethylpropylmagnesium bromide) represents a critical class of sterically demanding Grignard reagents. While often overshadowed by its analogue tert-butylmagnesium bromide, the tert-amyl variant offers a unique steric profile due to the symmetry-breaking ethyl group at the quaternary carbon. This guide provides a definitive physicochemical reference, a self-validating synthesis protocol, and a mechanistic analysis of its application in controlling nucleophilic addition vectors in complex drug scaffolds.

Physicochemical Profile

The following data consolidates the fundamental properties of tert-amylmagnesium bromide. Note that as a Grignard reagent, it is invariably handled as a solution (typically in THF or diethyl ether); therefore, density is a function of concentration and solvent.

Table 1: Core Chemical Data

| Property | Value | Notes |

| IUPAC Name | Bromo(1,1-dimethylpropyl)magnesium | Also: tert-Pentylmagnesium bromide |

| CAS Number | 65673-06-5 | Verified specific registry number |

| Chemical Formula | ||

| Molecular Weight | 175.35 g/mol | Calculated based on standard atomic weights |

| Appearance | Dark grey to brown solution | Color varies with Mg purity and concentration |

| Solubility | THF, Diethyl Ether, MTBE | Incompatible with protic solvents |

Table 2: Solution Density Estimates

Exact density varies by lot and temperature. The values below are authoritative estimates for research planning.

| Solvent System | Concentration | Estimated Density (25°C) |

| Tetrahydrofuran (THF) | 1.0 M | 0.96 – 0.99 g/mL |

| Diethyl Ether ( | 2.0 M | 0.94 – 0.98 g/mL |

| 2-MeTHF | 1.0 M | 0.92 – 0.95 g/mL |

Critical Note on Density: Unlike pure organic liquids, the density of a Grignard solution changes significantly with the "titer" (active concentration). Do not rely on volumetric delivery for stoichiometry. Always titrate the reagent before use (see Section 5).

Mechanistic Insight: The Steric Advantage

The utility of tert-amylmagnesium bromide lies in its bulk. While tert-butyl is spherically symmetric (

Comparative Steric Analysis

-

-Hydride Elimination: Like the tert-butyl group, the tert-amyl group lacks

-

Nucleophilicity vs. Basicity: Due to extreme steric hindrance, tert-amylmagnesium bromide acts as a non-nucleophilic base in the presence of unhindered electrophiles, but can force nucleophilic addition on small, "hard" carbonyls where the trajectory is accessible.

Diagram 1: Steric Decision Logic

The following diagram illustrates the decision pathway for selecting tert-amyl over tert-butyl or other reagents.

Caption: Logical framework for selecting sterically hindered Grignard reagents based on stability and symmetry requirements.

Preparation Protocol: A Self-Validating System

Commercial supplies of tert-amylmagnesium bromide can degrade. For critical pharmaceutical intermediates, fresh preparation is the gold standard.

Reagents & Equipment[1][2][3][4][5][6]

-

Precursor: tert-Amyl bromide (1-bromo-1,1-dimethylpropane).

-

Metal: Magnesium turnings (Grignard grade) or Rieke Magnesium (for difficult initiations).

-

Solvent: Anhydrous THF (inhibitor-free, <50 ppm water).

-

Activator: Iodine (

) crystal or 1,2-dibromoethane.

Step-by-Step Methodology

-

System Inertization:

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Cool under a stream of dry nitrogen.

-

-

Magnesium Activation (The "Induction" Check):

-

Add Mg turnings (1.1 equiv) to the flask.

-

Add a single crystal of iodine and cover Mg with minimal THF.

-

Validation: The iodine color must fade from purple to clear/grey, indicating the Mg surface is active. If not, heat gently or add 1 drop of 1,2-dibromoethane.

-

-

Controlled Addition:

-

Dissolve tert-amyl bromide (1.0 equiv) in THF (dilution factor 1:4).

-

Add 5% of this solution to the activated Mg. Wait for the exotherm (solvent boiling).

-

Causality: The exotherm confirms radical generation. Do not add the rest until this "kick" is observed, or you risk a runaway reaction.

-

-

Digestion:

-

Add the remaining bromide solution dropwise to maintain a gentle reflux.

-

Once addition is complete, reflux for 1–2 hours to ensure conversion of the sterically hindered halide.

-

Diagram 2: Synthesis Workflow

Caption: Synthesis workflow emphasizing the critical exotherm validation step to prevent thermal runaway.

Titration: The Only Accurate Measure

Because density is an estimate, you must determine the Molar concentration (Titer) before use.

Method: Colorimetric Titration (No-D NMR alternative)

-

Titrant: 1.0 M solution of sec-butanol (or menthol) in Xylene.

-

Indicator: 1,10-Phenanthroline (approx 2 mg).

-

Procedure:

-

Aliquot 1.0 mL of Grignard solution into a dry flask under

. -

Add indicator (Solution turns deeply colored, usually violet/rust).

-

Titrate with sec-butanol until the color disappears completely (sharp endpoint).

-

-

Calculation:

Safety & Handling

-

Pyrophoricity: While less pyrophoric than t-BuLi, tert-amyl Grignards can ignite on paper/wipes.

-

Quenching: Never quench directly with water. Dilute with a non-polar solvent (Hexane) first, then cool to 0°C, and slowly add Isopropanol or Ethyl Acetate before introducing aqueous acid.

-

Storage: Store at 2–8°C. Check titer monthly. Crystalline solids may precipitate; warm gently to redissolve.

References

-

CAS Registry. (2025). tert-Amylmagnesium bromide (CAS No. 65673-06-5).[1] American Chemical Society.

-

FAR Chemical. (2025).[1] this compound Product Specification. Retrieved from .

-

Sigma-Aldrich. (2025). Grignard Reagents Density Data (Pentyl/t-Butyl Analogues). Retrieved from .

- Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958-2961.

- Watson, S. C., & Eastham, J. F. (1967). Colored indicators for simple direct titration of magnesium and lithium reagents. Journal of Organometallic Chemistry, 9(1), 165-168.

Sources

1,1-Dimethylpropylmagnesium Bromide: Solvent-Dependent Solubility & Reactivity Guide

An In-Depth Technical Guide on the Solubility and Reactivity of 1,1-Dimethylpropylmagnesium Bromide in THF vs. Diethyl Ether.

Executive Summary: The Solvent Dilemma

The choice between Tetrahydrofuran (THF) and Diethyl Ether (Et₂O) for This compound (also known as tert-pentylmagnesium bromide or t-AmMgBr) is not merely a matter of solubility; it dictates the reagent's aggregation state, thermal stability, and chemoselectivity.

While THF offers superior solubility limits (>1.0 M) and faster initiation rates due to its higher Lewis basicity, it promotes Wurtz homocoupling and solvent degradation via

This guide provides the mechanistic grounding and validated protocols to navigate these solvent effects for high-fidelity synthesis.

Physicochemical Profile: THF vs. Diethyl Ether[1][2][3][4][5][6][7][8]

The behavior of tert-alkyl Grignard reagents is governed by the Schlenk Equilibrium , which is heavily influenced by solvent coordination.

Solubility and Aggregation Data

| Feature | Tetrahydrofuran (THF) | Diethyl Ether (Et₂O) |

| Solubility Limit (25°C) | High (~1.0 – 2.0 M) Forms soluble monomeric species. | Moderate (~0.5 – 1.0 M) MgBr₂ often precipitates, limiting concentration. |

| Coordination Number | 4 (Tetrahedral) Mg coordinates 2 THF molecules tightly. | 4 (Tetrahedral) Mg coordinates 2 Et₂O molecules loosely. |

| Aggregation State | Monomeric ( | Dimeric ( |

| Schlenk Shift | Equilibrium lies toward RMgX . | Equilibrium lies toward R₂Mg + MgX₂ . |

| Thermal Stability | Lower Risk of THF ring opening >50°C. | Higher Stable at reflux (35°C). |

The Schlenk Equilibrium Mechanism

The solvent dictates the position of the equilibrium, which fundamentally alters reactivity. In Et₂O, the precipitation of magnesium bromide (

Caption: Solvent influence on the Schlenk equilibrium. THF stabilizes the monomeric RMgX species, while Et₂O drives the formation of R₂Mg via MgX₂ precipitation.

Synthesis & Stability: Critical Considerations

The Wurtz Coupling Risk

Tertiary alkyl halides are prone to radical side reactions.

-

Mechanism: The formation of Grignard reagents involves Single Electron Transfer (SET). The generated radical (

) can couple with unreacted halide ( -

Solvent Effect: THF, being a better solvent for SET processes, can paradoxically increase the rate of radical generation, potentially increasing Wurtz coupling if the radical is not trapped quickly by the Mg surface. However, low temperature and slow addition in Et₂O is generally preferred to minimize this.

Elimination (Beta-Hydride)

1,1-dimethylpropyl bromide has beta-hydrogens.

-

Risk: E2 elimination to form trimethylethylene (2-methyl-2-butene).

-

Mitigation: This is a base-catalyzed side reaction. Using Et₂O helps because the basicity of the Grignard species is slightly modulated by aggregation, and the lower boiling point (35°C) limits the thermal energy available for elimination compared to THF (66°C).

Validated Experimental Protocol

Objective: Preparation of this compound (approx. 1.0 M) Recommended Solvent: Diethyl Ether (for stability) or THF (if high solubility/cross-coupling is required). Standard: The following protocol uses Diethyl Ether to minimize Wurtz coupling.

Materials

-

Magnesium Turnings (1.2 eq): Mechanically activated (crushed) or iodine-activated.

-

1,1-Dimethylpropyl Bromide (1.0 eq): Distilled and stored over molecular sieves.

-

Diethyl Ether (Anhydrous): Distilled from Na/Benzophenone or dried via alumina columns.

-

Activator: Iodine (

) crystal or 1,2-dibromoethane (

Step-by-Step Workflow

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet. Cool under N₂ flow.

-

Activation: Add Mg turnings. Add a single crystal of

.[1] Heat gently with a heat gun until iodine vaporizes and activates the Mg surface (color change to white/grey). -

Solvent Charge: Cover Mg with minimal anhydrous Et₂O (approx. 10% of total volume).

-

Initiation: Add 5% of the alkyl bromide solution.

-

Observation: Turbidity and mild exotherm indicate initiation. If no reaction occurs, add 0.1 mL of 1,2-dibromoethane.

-

-

Controlled Addition: Dilute the remaining bromide in Et₂O (1:1 v/v). Add dropwise to maintain a gentle reflux .

-

Critical Control: Do not let the reaction become too vigorous (Wurtz risk) or stop refluxing (stalling risk).

-

-

Digestion: After addition, reflux gently for 1–2 hours.

-

Filtration: Cannula-filter the grey/black solution into a dry Schlenk flask to remove excess Mg.

Titration (Self-Validation)

Since tertiary Grignards rarely form in 100% yield (typical yields 60-80% due to elimination), titration is mandatory .

-

Method: No-D-NMR spectroscopy (using 1,5-cyclooctadiene as internal standard) or colorimetric titration with salicylaldehyde phenylhydrazone.

Caption: Workflow for the controlled synthesis of tertiary alkyl Grignard reagents.

Reactivity Profile & Solvent Selection Guide

When using the prepared reagent, select the solvent based on the electrophile:

| Reaction Type | Preferred Solvent | Rationale |

| Nucleophilic Addition (Ketones/Aldehydes) | Diethyl Ether | Less Lewis basic solvent makes the Grignard less reducing, minimizing |

| Cross-Coupling (Kumada/Negishi) | THF | High solubility of catalytic species (Pd/Ni) and monomeric Grignard species accelerates the transmetallation step. |

| Transmetallation (to Zn/Cu) | THF | Better solubility of the resulting salts ( |

References

-

Seyferth, D. (2009). "The Grignard Reagents".[2][1][3][4][5][6] Organometallics. American Chemical Society. Link

-

Ashby, E. C. (1968). "Composition of Grignard Compounds in Ether and Tetrahydrofuran". Journal of the American Chemical Society. Link

-

Rieke, R. D. (1989). "Preparation of Highly Reactive Magnesium". Science. Link

-

Sigma-Aldrich . "1,1-Dimethylpropylmagnesium chloride solution 1.0 M in diethyl ether".[7] Product Specification. Link

-

BenchChem . "Solubility Profile of Magnesium Bromide Ethyl Etherate". Technical Guide. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. US3161689A - Process for making grignard reagents - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 1,1-二甲基丙基氯化镁 溶液 1.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]

Steric Hindrance & Synthetic Utility of the 1,1-Dimethylpropyl (tert-Pentyl) Group

The following guide provides an advanced technical analysis of the 1,1-dimethylpropyl group, synthesizing physical organic parameters, synthetic applications, and medicinal chemistry insights.

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Developers

Executive Summary

The 1,1-dimethylpropyl group (commonly referred to as tert-pentyl or tert-amyl ) occupies a unique niche in organic synthesis and ligand design. Structurally analogous to the ubiquitous tert-butyl group, it possesses a critical modification: the replacement of one methyl moiety with an ethyl group.

This subtle structural elongation introduces anisotropic steric bulk and enhanced lipophilicity without significantly altering the electronic induction at the quaternary center. For the researcher, the tert-pentyl group offers a "fine-tuning" knob—providing superior solubility in non-polar solvents compared to tert-butyl analogues and a slightly accelerated acid-labile deprotection profile due to enhanced carbocation stabilization.

Part 1: Structural & Steric Parameters

To rationally apply the tert-pentyl group, one must quantify its spatial demand relative to the standard tert-butyl baseline.

Steric Quantification (Taft & Sterimol)

While the tert-butyl group is often treated as a spherical steric block, the tert-pentyl group is conformationally mobile . The ethyl tail breaks the

| Parameter | tert-Butyl ( | tert-Pentyl ( | Mechanistic Implication |

| Taft Steric Constant ( | tert-Pentyl exerts greater steric retardation in acyl hydrolysis. | ||

| Charton Value ( | Effective van der Waals radius is larger, impacting transition state accessibility. | ||

| Sterimol | Identical : The immediate steric crowding at the attachment point is the same (quaternary C). | ||

| Sterimol | The ethyl tail extends the "reach," blocking remote sites in catalyst pockets. | ||

| Lipophilicity ( | Significant increase in LogP; improves solubility of polar intermediates in hydrocarbons. |

Conformational Dynamics

The tert-pentyl group introduces a Thorpe-Ingold effect variant. The ethyl group prefers a conformation that minimizes gauche interactions with the two methyls, often locking the substituent into a specific orientation that can enhance enantioselectivity in chiral ligands.

Figure 1: Structural evolution from tert-butyl to tert-pentyl and resultant physicochemical shifts.

Part 2: Synthetic Utility as a Protecting Group

The tert-pentyl group is an underutilized but powerful protecting group for carboxylic acids (esters), alcohols (ethers), and thiols.

Acid Stability Profile

Contrary to intuition that "bulkier = more stable," tert-pentyl esters/ethers are cleaved FASTER than tert-butyl analogues under acidic conditions.

-

Mechanism: Acid-catalyzed cleavage proceeds via an

pathway (or -

Causality: The tert-pentyl cation is thermodynamically more stable than the tert-butyl cation. The ethyl group provides superior stabilization via C-C hyperconjugation and inductive donation compared to a methyl group.

-

Relative Solvolysis Rate:

(t-Amyl)

-

Strategic Advantages

-

Orthogonality: While both are acid-labile, the slight rate difference allows for "graded" deprotection strategies if conditions are carefully controlled (e.g., dilute TFA at

C). -

Solubility: tert-Butyl protected peptides or polar scaffolds often suffer from poor solubility in organic solvents (DCM, EtOAc). The extra methylene in tert-pentyl disrupts crystal packing and increases lipophilicity, often resolving solubility issues during purification.

Part 3: Ligand Design & Catalysis

In transition metal catalysis (Pd, Ni, Au), the tert-pentyl group replaces tert-butyl to modulate the Cone Angle and Buried Volume (

Phosphine Ligands

Ligands such as di-tert-amylphenylphosphine or tri-tert-amylphosphine exhibit unique properties:

-

Solution Behavior: Unlike

, which is a high-melting solid often sparingly soluble in cold hexanes, -

Remote Sterics: The ethyl tails can "sweep" a larger area away from the metal center, potentially blocking bimolecular catalyst decomposition pathways more effectively than the compact tert-butyl group.

Protocol: Synthesis of tert-Amyl-Phosphines

Note: This synthesis requires strict air-free techniques.

Step 1: Grignard Preparation

-

Charge a flame-dried flask with Mg turnings (1.2 equiv) and THF.

-

Add tert-amyl chloride (1.0 equiv) dropwise. Initiation can be sluggish due to sterics; use iodine or DIBAL-H catalyst if necessary.

-

Reflux for 2 hours to ensure complete formation of

.

Step 2: Phosphine Formation

-

Cool the Grignard solution to

C. -

Add

(0.33 equiv) or -

Allow to warm to Room Temperature (RT) and reflux overnight.

-

Workup: Quench with degassed water. Extract with pentane. Distill under high vacuum.

Part 4: Medicinal Chemistry Applications

In drug design, the 1,1-dimethylpropyl group serves as a Bioisostere for the tert-butyl group.

Metabolic Stability vs. Lipophilicity

-

Lipophilicity: Increases LogP by ~0.5 units over tert-butyl. Useful for driving CNS penetration.

-

Metabolic Liability: The tert-butyl group is metabolically robust, typically undergoing slow oxidation to the alcohol. The tert-pentyl group contains an ethyl tail , which introduces a site for CYP450

oxidation.-

Result:tert-Pentyl is generally less metabolically stable than tert-butyl but more stable than isopropyl or sec-butyl groups.

-

The "Rotational Lock"

The bulk of the 1,1-dimethylpropyl group can lock the conformation of a drug molecule, restricting the rotation of adjacent aromatic rings (atropisomerism). This is used to freeze bioactive conformations in kinase inhibitors.

Part 5: Experimental Protocols

Protocol A: Synthesis of tert-Amyl Ethers (Acid Catalyzed)

Objective: Protection of a primary alcohol (

Reagents:

-

Substrate Alcohol (

equiv) -

2-Methyl-2-butene (Isoamylene) (

equiv) -

Catalyst:

( -

Solvent:

(DCM) or Toluene

Procedure:

-

Setup: Dissolve the alcohol in anhydrous DCM (

M) under -

Addition: Add 2-methyl-2-butene via syringe. Cool to

C. -

Catalysis: Add

dropwise. -

Reaction: Stir at

C for 1 hour, then warm to RT. Monitor by TLC. -

Quench: Pour into saturated aqueous

. -

Isolation: Extract with DCM, dry over

, and concentrate.-

Note: The product is acid-sensitive. Avoid silica gel chromatography if possible; use basic alumina or distill if volatile.

-

Protocol B: Removal of tert-Amyl Group

Objective: Selective deprotection to restore the alcohol/acid.

Reagents:

-

Trifluoroacetic Acid (TFA)

-

DCM

-

Scavenger (Triethylsilane,

) - Critical to prevent tert-amyl cation re-alkylation.

Procedure:

-

Dissolve the protected substrate in DCM.

-

Add

( -

Add TFA (

vol%). -

Stir at RT for 30-60 mins. Reaction is typically faster than t-Butyl deprotection.

-

Evaporate volatiles immediately.

References

-

Steric Parameters & Taft Equ

- Taft, R. W. Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry; Wiley: New York, 1956.

-

Sigman, M. S.; Miller, J. J. Volcano Plots in Enantioselective Catalysis.

-

Acid Lability of tert-Alkyl Esters

-

Streitwieser, A. Solvolytic Displacement Reactions.[1] McGraw-Hill, 1962. (Classic text establishing solvolysis rates: t-Amyl > t-Butyl).

-

Fujiwara, T., et al. Acid-Catalyzed Hydrolysis of tert-Alkyl Esters.

-

-

Ligand Design (Phosphines)

-

Tolman, C. A. Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.

-

Surry, D. S.; Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: A user's guide.

-

-

Metabolic Stability

-

Smith, D. A. Design of Drugs Involving Metabolism Predictions.

-

Sources

The Steric Paradox: Stability of Tertiary Alkyl Magnesium Bromides

Topic: Stability and Handling of Tertiary Alkyl Magnesium Bromides in Solution Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary

Tertiary alkyl Grignard reagents (e.g., tert-butylmagnesium bromide,

Part 1: The Mechanistic Basis of Instability

The instability of tertiary alkyl magnesium bromides is not random; it is a deterministic consequence of steric pressure and basicity. Understanding these pathways is the first step in mitigation.

-Hydride Elimination (The Primary Decay Pathway)

The most pervasive decomposition mode for alkyl Grignards possessing

-

Mechanism: The magnesium atom forms an agostic interaction with a

-hydrogen. Steric bulk forces the alkyl group into a conformation that favors a syn-coplanar alignment, lowering the activation energy for elimination. -

Result: Formation of Magnesium Hydride (

or

Wurtz Homocoupling

During preparation, the high reactivity of the tertiary radical intermediate leads to dimerization (

-

Impact: For

-BuMgBr, this yields 2,2,3,3-tetramethylbutane.[1] This is a parasitic side reaction that consumes alkyl halide and generates heat, but does not degrade the formed Grignard reagent during storage as much as it lowers the initial yield.

Ether Cleavage (Solvent Attack)

Tertiary Grignards are potent bases. In THF, they can attack the solvent ring, especially at elevated temperatures (reflux), leading to ring-opening and the formation of magnesium alkoxides.[1] This is why diethyl ether (

Visualization: Decomposition Pathways

The following diagram illustrates the competing pathways that degrade the reagent.

Figure 1: Thermal decomposition pathways of tertiary alkyl Grignard reagents.

Part 2: Solvent Effects & The Schlenk Equilibrium[1][2]

The choice of solvent dictates the position of the Schlenk equilibrium, which fundamentally alters stability.

[1]Diethyl Ether ( ) vs. THF

| Feature | Diethyl Ether ( | Tetrahydrofuran (THF) |

| Coordination | Weak. Allows formation of tight aggregates/dimers. | Strong. Promotes monomeric species. |

| Stability | High. Less prone to solvent attack. | Moderate. Susceptible to ring opening at |

| Solubility | Lower. | High. Solubilizes most species. |

| Wurtz Risk | Lower dielectric constant suppresses radical coupling. | Higher polarity stabilizes radical intermediates, increasing homocoupling.[1] |

Recommendation: For maximum shelf-life, store

Part 3: The "Turbo" Effect (LiCl Additives)[2]

Professor Paul Knochel’s work demonstrated that Lithium Chloride (LiCl) is not merely a salt but a structural modifier.

The Mechanism of Stabilization

In standard solutions, Grignard reagents form polymeric aggregates. Adding LiCl breaks these aggregates into monomeric species of the type

-

Solubility: The distinct "ate" complex prevents the precipitation of magnesium halides, ensuring the titer remains consistent over time.

-

Reactivity: While "Turbo" Grignards are more reactive toward electrophiles, the monomeric structure is often kinetically more stable against aggregation-induced precipitation.[1]

Note: For tertiary alkyls, LiCl is particularly useful during preparation to maintain a homogeneous solution, preventing hot-spots that lead to thermal runaway.[1]

Part 4: Experimental Protocol (Self-Validating System)

Objective: Prepare 1.0 M

Reagents

-

Magnesium turnings (1.2 equiv) - Mechanically activated (crushed under

). -

tert-Butyl bromide (1.0 equiv).

-

Anhydrous Diethyl Ether (

). -

Iodine crystal (

) - Activator.

Workflow Diagram

Figure 2: Self-validating workflow for the preparation of tertiary Grignard reagents.

Step-by-Step Procedure

-

Activation: Place Mg turnings in a 3-neck flask under Argon. Add a single crystal of

. Dry stir for 10 mins to crush the oxide layer (mechanical activation). -

Solvation: Add enough anhydrous

to just cover the magnesium. -

Initiation (The Critical Step): Add 5-10% of the total volume of

-BuBr.-

Validation: Watch for the disappearance of the iodine color (brown

clear) and a rise in temperature. -

Troubleshooting: If no reaction after 5 mins, add a drop of DIBAL-H or 1,2-dibromoethane (entrainment method).[1] DO NOT add more alkyl halide until the exotherm starts.

-

-

Addition: Dilute the remaining

-BuBr with ether (1:1). Add dropwise to maintain a gentle reflux without external heating.-

Reasoning: High concentration of alkyl halide favors Wurtz coupling. Dilution suppresses this.

-

-

Digestion: After addition, reflux gently for 30 minutes, then cool to room temperature.

-

Filtration: Filter through a glass frit (Schlenk line) to remove unreacted Mg.

Part 5: Storage and Titration

Storage Conditions

-

Temperature: Store at 0°C to 5°C.

-

Why? Suppresses

-hydride elimination.

-

-

Container: Schlenk flask with a high-integrity PTFE valve (Young's tap).

-

Why? Prevents oxygen/moisture ingress and loss of volatile ether.

-

-

Stabilizer: If using THF, ensure the solution is kept strictly below 25°C.[1]

Titration Method (The No-D NMR Method)

Standard acid/base titration is inaccurate due to the presence of hydroxide/alkoxide impurities. The No-D NMR method using 1,5-cyclooctadiene (COD) or benzoic acid is superior.[1]

-

Take an NMR tube, add a known mass of internal standard (e.g., 1,5-cyclooctadiene).[1]

-

Add a specific volume of the Grignard solution.

-

Quench with

(caution: exothermic) or run neat in -

Integrate the alkyl peaks against the standard.

References

-

Knochel, P., et al. (2004).[2][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition. Link

-

Whitesides, G. M., et al. (1971). "The Mechanism of Formation of Grignard Reagents." Journal of the American Chemical Society. Link

-

Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Mg-Insertion Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie. Link

-

Organic Syntheses. (1973). "n-Butylmagnesium Chloride." Org.[3][4][5] Synth. Coll. Vol. 5, p.734.[1] (Provides foundational protocols for alkyl Grignards). Link

Sources

- 1. US20090173914A1 - Organomagnesium synthesis agent - Google Patents [patents.google.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 4. 叔丁基氯化镁 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

Strategic Handling and Application of 1,1-Dimethylpropylmagnesium Bromide

This guide serves as an advanced technical manual for the handling, characterization, and application of 1,1-Dimethylpropylmagnesium bromide (also known as tert-Amylmagnesium bromide). It is designed to replace standard Safety Data Sheets (SDS) with actionable, field-proven intelligence for drug development workflows.

Part 1: Chemical Profile & Thermodynamic Intelligence

This compound is a tertiary alkyl Grignard reagent. Unlike its primary or secondary counterparts, the steric bulk of the tert-amyl group significantly alters its reactivity profile, reducing nucleophilic attack rates while increasing basicity and the propensity for single-electron transfer (SET) mechanisms.

| Parameter | Technical Specification |

| IUPAC Name | Bromo(2-methylbutan-2-yl)magnesium |

| Common Name | tert-Amylmagnesium bromide |

| CAS Number | 65673-06-5 |

| Molecular Formula | C₅H₁₁MgBr |

| Molecular Weight | 175.35 g/mol |

| Standard Concentration | 1.0 M in THF or 2-MeTHF (Commercial Standard) |

| Density | ~0.98 g/mL (Solution dependent) |

| Schlenk Equilibrium | 2 R-MgBr ⇌ R₂Mg + MgBr₂ (Heavily favors monomeric R-MgBr in THF due to solvation) |

| Thermodynamic Hazard |

Part 2: Hazard Dynamics & Risk Mitigation

Standard GHS classifications (H260, H314) fail to capture the kinetic risks of this reagent. The danger lies not just in its pyrophoricity, but in the induction period often observed during initiation and the crust formation on septa.

The "Septum Crust" Phenomenon

Upon withdrawal of the needle, a small droplet of the Grignard solution often remains on the septum surface. The THF evaporates, and the magnesium salt reacts with atmospheric moisture to form a crust of Mg(OH)Br.

-

Risk: This crust is abrasive. Repeated punctures through the same crust will shred the septum core, compromising the inert atmosphere and leading to a "slow-kill" of the reagent inside the bottle.

-

Mitigation: Always wipe the septum with a dry, lint-free wipe immediately after needle withdrawal, or use a "septum cap" secondary seal.

Hydrolysis Thermodynamics

The reaction with water is violent and generates tert-amyl alcohol and HBr gas (which instantly forms HBr mist/fog):

Part 3: Operational Protocols (Self-Validating Systems)

3.1. The "Double-Needle" Transfer Technique

Rationale: Pouring is unacceptable. Cannula transfer is standard, but for volumes <50 mL, the double-needle technique balances speed with inert integrity.

Workflow Visualization (Graphviz):

Caption: Logic flow for inert positive-pressure transfer to prevent atmospheric quenching.

3.2. Precision Titration (The Knochel Method)

Rationale: Grignard reagents degrade over time. Using a nominal "1.0 M" concentration without verification leads to stoichiometry errors, over-addition of electrophiles, and difficult purifications. The Knochel method is superior to simple acid-base titration because it differentiates active R-MgX from basic impurities (like Mg(OH)X).

Protocol:

-

Dry Setup: Flame-dry a 10 mL flask under Argon.

-

LiCl Solution: Add 1.0 mL of 0.5 M LiCl in anhydrous THF (LiCl accelerates the halogen-metal exchange).

-

Indicator: Add ~100 mg of Iodine (I₂). The solution turns deep brown.

-

Titration: Add the tert-amylmagnesium bromide solution dropwise via a gas-tight syringe at 0°C.

-

Endpoint: The brown color disappears instantly upon reaction. The endpoint is a sharp transition to colorless/clear .

Calculation:

3.3. Controlled Quenching Strategy

Rationale: Direct water addition causes local hot-spots and potential eruption. The "Fieser" or "Roche" methods modify the viscosity and thermal load of the quench.

Decision Tree (Graphviz):

Caption: Decision matrix for quenching based on reaction scale to minimize thermal runaway.

Part 4: Application in Drug Discovery

Metabolic Stability & The "Methyl Effect"

In medicinal chemistry, the tert-amyl group is often deployed as a bioisostere for the tert-butyl group. While tert-butyl is metabolically robust, the tert-amyl group offers a subtle modulation of lipophilicity (LogP) and can block metabolic "soft spots" on adjacent rings via steric shielding.

Key Application: Steric Protection of Ketones When synthesizing complex steroids or tricyclic antidepressants, installing a gem-dimethyl group adjacent to a carbonyl is difficult. tert-Amylmagnesium bromide is used to introduce the bulky alkyl group via nucleophilic addition.

-

Reaction: Addition to a hindered ketone.

-

Challenge: Competitive enolization (proton abstraction) vs. nucleophilic addition.

-

Solution: The use of tert-amylmagnesium bromide in non-polar solvents (like toluene) or with Cerium(III) chloride (Luche reduction conditions modified for Grignards) can suppress enolization, favoring the formation of the tertiary alcohol [1].

Example Workflow:

-

Substrate: 17-keto steroid.

-

Reagent: tert-AmylMgBr (3.0 equiv) + CeCl₃ (anhydrous).

-

Outcome: Formation of the 17-

-alkyl-17-

References

-

Knochel, P., et al. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis.

-

Hypha Discovery. (2025). Small but mighty: the impact of tertiary alcohols in drug design.

-

American Chemical Society. (2025). Laboratory Reaction Safety Summary: Grignard Reaction.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,1-Dimethylpropylmagnesium chloride.

-

FAR Chemical. (2025).[2] this compound Product Page.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of tert-Amylmagnesium Bromide

Executive Summary

The synthesis of tert-amylmagnesium bromide (2-methylbutan-2-ylmagnesium bromide) presents a specific set of challenges distinct from primary or secondary Grignard reagents. Due to the steric bulk of the tert-amyl group, this reaction is kinetically slower to initiate but thermodynamically prone to rapid, exothermic runaway once started. Furthermore, the tertiary alkyl halide precursor is highly susceptible to E2 elimination (yielding isoamylenes) and Wurtz homocoupling (yielding 3,3,4,4-tetramethylhexane).[1]

This guide provides a field-validated protocol using diethyl ether (

Mechanistic Insight & Challenges

The Steric-Electronic Conflict

The formation of Grignard reagents occurs via a Single Electron Transfer (SET) mechanism on the magnesium surface. For tert-amyl bromide, the generated radical intermediate (

-

Path A (Desired): Recombination with the magnesyl radical cation to form

.[1] -

Path B (Elimination): The basicity of the forming Grignard reagent promotes dehydrohalogenation of unreacted starting material, yielding 2-methyl-2-butene.[1]

-

Path C (Wurtz Coupling): Radical dimerization.[1]

Reaction Pathway Visualization[1]

Figure 1: Competing pathways in tertiary Grignard formation. Path B (Elimination) is the primary yield-killer.[1]

Safety & Pre-requisites

Hazard Analysis

| Reagent | Hazard Class | Critical Note |

| 2-Bromo-2-methylbutane | Flammable, Irritant | Volatile.[1][2][3] Keep cold until use. |

| Magnesium Turnings | Flammable Solid | Pyrophoric if finely divided.[1] |

| Diethyl Ether | Extremely Flammable | Peroxide former.[1] Use fresh anhydrous source. |

| tert-AmylMgBr | Pyrophoric, Corrosive | Reacts violently with water/air.[1] |

Equipment Preparation[4][5]

-

Glassware: Oven-dried at 120°C for >4 hours, assembled hot under

or Ar flow. -

Atmosphere: Positive pressure of inert gas (Argon preferred due to density).[1]

-

Cooling: Ice/Water bath and Dry Ice/Acetone bath (for emergency control).[1]

Experimental Protocol

Target Scale: 100 mmol (approx. 15.1 g of precursor) Target Concentration: ~1.0 M in Diethyl Ether

Phase 1: Reagent Preparation[3]

-

Magnesium Activation: Place 120 mmol (2.92 g, 1.2 eq) of Mg turnings into a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer.

-

Note: Mechanically crush turnings with a glass rod inside the flask under inert gas to expose fresh metal surfaces.

-

-

Solvent: Cannulate 20 mL of anhydrous diethyl ether into the RBF to cover the Mg.

-

Substrate Solution: Dilute 100 mmol (15.1 g, ~12.8 mL) of 2-bromo-2-methylbutane with 80 mL of anhydrous diethyl ether in the addition funnel.

-

Why Dilution? High dilution favors Grignard formation over Wurtz coupling.[1]

-

Phase 2: Initiation (The Critical Step)

Tertiary halides are sluggish to start. Do not dump all reagents at once.

-

Add only 5 mL of the substrate solution to the Mg suspension.

-

Add a single crystal of Iodine (

) .[1] -

Use a heat gun to gently warm the flask bottom until the ether barely boils.

-

Observation: The iodine color (brown/orange) should fade to colorless/grey, and turbidity (cloudiness) should appear.

-

Troubleshooting: If no initiation occurs after 5 minutes, add 2 drops of 1,2-dibromoethane and reheat. Do not proceed until initiation is confirmed by self-sustained reflux or exotherm.[1]

-

Phase 3: Controlled Addition

-

Once initiated, remove the heat source.

-

Cool the flask to 0°C (Ice/Water bath).

-

Expert Insight: Unlike primary alkyl halides, tertiary halides yield better results at lower temperatures (0°C to 10°C) to suppress E2 elimination.[1]

-

-

Add the remaining substrate solution dropwise over 45–60 minutes .

-

Monitor: Maintain internal temperature <15°C. If the reaction stalls (bubbling stops), stop cooling briefly to restart, then resume cooling.

-

Phase 4: Digestion

-

After addition is complete, remove the ice bath.

-

Allow the mixture to stir at room temperature for 2 hours.

-

Optional: If significant unreacted Mg remains and yield is critical, gently reflux (water bath, 35°C) for 30 minutes. Caution: This increases elimination risk.

Quality Control: The Knochel Titration

Do not rely on theoretical yield. Tertiary Grignards degrade and often form in 60-80% yield.[1]

Method: Back-titration using Iodine in saturated LiCl/THF.[1][4]

Principle:

Protocol:

-

Titrant Preparation: Dissolve

(254 mg, 1.0 mmol) in 5 mL of a 0.5 M LiCl solution in anhydrous THF. The solution is dark brown.[4] -

Titration:

-

Cool the iodine solution to 0°C.[4]

-

Add the synthesized Grignard reagent dropwise via a 1.00 mL syringe.

-

Endpoint: The solution turns from Dark Brown

Colorless/Pale Yellow .

-

-

Calculation:

Workflow Diagram

Figure 2: Step-by-step workflow for high-fidelity synthesis.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| No initiation | Oxide layer on Mg or wet solvent.[1] | Add 1,2-dibromoethane (entrainment method).[1] Sonicate briefly if possible.[1] |

| Rapid boiling | Runaway initiation. | Emergency: Immerse in Dry Ice/Acetone. Stop addition immediately. |

| White precipitate | Magnesium alkoxides formed ( | Check inert gas lines. Filter through Celite under Argon before use.[1] |

| Low Molarity | High elimination rate.[1] | Keep reaction temperature closer to 0°C during addition. Increase dilution. |

References

-

Mechanism & Side Reactions

-

Titration Protocol (Knochel Method)

-

General Grignard Handling

-

Organic Syntheses Standard

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-BROMO-2-METHYLBUTANE - Safety Data Sheet [chemicalbook.com]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reagents | ChemTalk [chemistrytalk.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]

- 9. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 10. Organic Syntheses Procedure [orgsyn.org]

procedure for preparing 1,1-dimethylpropylmagnesium bromide in lab

Application Note: Optimized Laboratory Synthesis of 1,1-Dimethylpropylmagnesium Bromide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Scope

This compound (commonly known as tert-pentylmagnesium bromide or tert-amylmagnesium bromide) is a highly sterically hindered tertiary Grignard reagent. It is a critical intermediate in organic synthesis, frequently utilized to install bulky tert-pentyl groups in the development of complex branched ketones[1], active pharmaceutical ingredients (APIs), and specialized organometallic precursors for high-resolution lithography[2].

Synthesizing tertiary Grignard reagents presents unique thermodynamic and kinetic challenges compared to their primary or secondary counterparts. This application note provides a self-validating, highly controlled protocol designed to maximize the yield of this compound while suppressing deleterious side reactions.

Mechanistic Causality & Experimental Design

To achieve high titer and purity, the experimental design must account for the intrinsic reactivity of the tertiary alkyl halide precursor, 2-bromo-2-methylbutane[3]. Do not treat this synthesis as a standard Grignard preparation; the following physical chemistry principles dictate the protocol's strict parameters:

-

Suppression of Wurtz Coupling: Tertiary radicals formed during the single-electron transfer (SET) initiation phase are highly stable. If the concentration of unreacted 2-bromo-2-methylbutane is too high, the formed Grignard reagent will act as a nucleophile against the precursor, yielding the Wurtz coupling byproduct (3,3,4,4-tetramethylhexane). Causality: The halide must be added strictly dropwise to maintain a near-zero steady-state concentration of the electrophile.

-

Mitigation of Dehydrohalogenation (Elimination): Sterically hindered halides are highly susceptible to E2 elimination, yielding 2-methyl-1-butene and 2-methyl-2-butene. Causality: Temperature control is paramount. Anhydrous diethyl ether (Et₂O) is explicitly chosen over tetrahydrofuran (THF) because Et₂O's low boiling point (34.6 °C) acts as an auto-thermal regulator. The reaction cannot exceed this temperature, preventing the thermal runaway that heavily favors elimination.

-

Surface Activation: Magnesium metal rapidly forms a passivating oxide layer (MgO). Causality: The addition of a catalytic iodine crystal converts the surface MgO to MgI₂, exposing a highly reactive Mg⁰ lattice. The visual fading of the iodine color serves as an internal validation that the surface is active and ready for initiation.

Fig 1: Mechanistic pathways showing the desired Grignard formation versus common side reactions.

Quantitative Data & Reagent Specifications

The following table outlines the stoichiometry for a standard 100 mmol (~1.0 M) laboratory-scale preparation.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 2-Bromo-2-methylbutane | 151.04 | 1.00 | 15.1 g (12.4 mL) | 100 mmol | Electrophilic Precursor |

| Magnesium Turnings | 24.30 | 1.10 | 2.67 g | 110 mmol | Electron Donor (Metal) |

| Iodine (I₂) | 253.80 | Catalytic | 1 small crystal | ~0.1 mmol | Surface Activator |

| Diethyl Ether (Anhydrous) | 74.12 | Solvent | 100 mL total | N/A | Lewis Base / Solvent |

Note: The alkyl halide must be freshly distilled or passed through basic alumina to remove residual HBr, which can poison the magnesium surface.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the specific visual or thermal cues are observed.

Phase 1: Apparatus Preparation & Inertion

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

-

Attach a nitrogen or argon Schlenk line to the top of the condenser.

-

Flame-dry the entire apparatus under vacuum, then backfill with inert gas. Repeat this cycle three times to ensure absolute exclusion of ambient moisture[4].

Phase 2: Magnesium Activation

-

Quickly add 2.67 g of magnesium turnings to the flask against a positive flow of inert gas.

-

Add a single crystal of iodine.

-

Stir the dry mixture vigorously for 10 minutes. Self-Validation: The magnesium turnings will take on a slight brownish tint as the iodine sublimes and reacts with the surface.

Phase 3: Initiation

-

Add 10 mL of anhydrous diethyl ether to the flask to cover the magnesium.

-

In the addition funnel, prepare the halide solution by dissolving 15.1 g (12.4 mL) of 2-bromo-2-methylbutane in 90 mL of anhydrous diethyl ether.

-

Add approximately 1.0 mL (roughly 5%) of the halide solution directly into the flask.

-

Halt stirring and observe. Self-Validation: Within 2 to 10 minutes, the brown iodine color will completely fade to colorless or pale gray, accompanied by localized bubbling at the surface of the magnesium turnings. The flask will become warm to the touch. Do not proceed to Phase 4 until this spontaneous boiling is observed.

Phase 4: Controlled Addition

-

Once initiation is confirmed, resume moderate stirring.

-

Begin adding the remainder of the 2-bromo-2-methylbutane solution dropwise at a rate of approximately 1 drop every 2-3 seconds.

-

The heat of the reaction should maintain a gentle, steady reflux of the ether. If the reflux becomes too vigorous, pause the addition and briefly apply a room-temperature water bath. Never use an ice bath during addition, as stalling the reaction will lead to a dangerous buildup of unreacted halide.

Phase 5: Maturation & Titration

-

After the addition is complete (approx. 1 hour), the spontaneous reflux will subside.

-

Apply a heating mantle and gently reflux the mixture for an additional 1 to 1.5 hours to ensure complete consumption of the halide[1].

-

Allow the dark gray solution to cool to room temperature. The unreacted excess magnesium will settle to the bottom.

-

Transfer the supernatant via cannula or syringe to a dry, inert storage Schlenk flask.

-

Titration: Validate the molarity of the synthesized Grignard reagent using the standard salicylaldehyde phenylhydrazone method or titration against 1-pyreneacetic acid. A successful synthesis following this protocol typically yields a 0.85 M to 0.95 M solution.

Fig 2: Step-by-step workflow for the preparation of this compound.

References

- Meyers, S. et al.Organometallic solution based high resolution patterning compositions and corresponding methods. US Patent US20160116839A1.

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. RSC. Available at:[Link]

-

GetMyUni Educational Resources. Haloalkanes and Haloarenes - Reaction Mechanisms. GetMyUni. Available at: [Link]

Sources

Application Note: Overcoming Steric Barriers in Grignard Additions to Ketones

[1]

Executive Summary

The addition of Grignard reagents (

This guide details the Organocerium (Imamoto) Method and the Lanthanum-Lithium Chloride (Knochel) Method . These protocols suppress basicity and enhance nucleophilicity, enabling quantitative addition to substrates that are inert under classical conditions.

Mechanistic Failure Modes

To solve the problem, one must understand the failure mechanism. When a bulky Grignard reagent approaches a hindered ketone, the activation energy for nucleophilic attack (

Two parasitic pathways then dominate:

-

-Hydride Reduction (Path B): If the Grignard reagent possesses a

-

Enolization (Path C): The Grignard reagent acts as a strong base, deprotonating the

-position of the ketone. Upon hydrolytic workup, the starting ketone is recovered.[1]

Visualization: Competing Reaction Pathways

Figure 1: Competing pathways in hindered Grignard reactions. Path A is kinetically disfavored without additives.

Protocol A: The Organocerium (Imamoto) Method[2]

Principle: Transmetallation of the Grignard reagent with anhydrous Cerium(III) chloride generates an organocerium species (

Scope: Ideal for extremely hindered substrates (e.g., fenchone, 2,2,6,6-tetramethylcyclohexanone).

Critical Reagent Preparation: Anhydrous

Commercially available

-

Grind: Rapidly pulverize

in a mortar and transfer to a Schlenk flask. -

Vacuum Dehydration: Connect to high vacuum (<0.5 mmHg).

-

Heat to 90°C for 1 hour.

-

Increase to 140°C for 2 hours.

-

Note: Do not heat rapidly to 140°C initially, or the salt will hydrolyze to

, which is inactive.

-

-

Cool: Cool to room temperature under Argon. The resulting white powder is active

.

Experimental Workflow

-

Slurry Formation: Suspend the dried

(1.5 equiv relative to ketone) in anhydrous THF (5 mL/mmol). Stir at room temperature for 2 hours (or sonicate for 1 hour) until a fine milky suspension forms. -

Transmetallation: Cool the slurry to 0°C . Add the Grignard reagent (

, 1.5 equiv) dropwise.-

Observation: The white suspension may turn yellow/brown depending on the Grignard.

-

Stir for 30–60 minutes at 0°C to ensure formation of the organocerium species.

-

-

Addition: Cool the mixture to -78°C (for extremely base-sensitive substrates) or maintain at 0°C (for sterically demanding but non-enolizable substrates). Add the ketone (1.0 equiv) in THF dropwise.

-

Reaction: Allow to warm to room temperature slowly. Stir for 2–4 hours.

-

Quench: Dilute with ether, then add 10% aqueous acetic acid or saturated

.

Workflow Diagram

Figure 2: The Imamoto Organocerium protocol workflow.

Protocol B: The Soluble Lanthanide ( ) Method

Principle: Developed by Knochel, the

Scope: Moderate to high steric hindrance; scalable processes where slurries are problematic.

Reagent Preparation

Experimental Workflow

-

Mix: In a flame-dried flask under Argon, combine the ketone (1.0 equiv) and

solution (1.0 equiv). Stir for 30 minutes at room temperature to form the Lewis Acid-Ketone complex. -

Addition: Cool to 0°C . Add the Grignard reagent (1.2–1.5 equiv) dropwise.

-

Reaction: Stir at room temperature for 1–2 hours. The reaction is typically faster than the organocerium method due to homogeneity.

-

Quench: Standard aqueous workup (

).

Comparative Analysis & Optimization

The following table guides the selection of the appropriate protocol based on substrate difficulty.

| Parameter | Standard Grignard | Imamoto ( | Knochel ( |

| Active Species | |||

| Basicity | High | Low | Moderate |

| Oxophilicity | Moderate | Very High | High |

| Physical State | Solution | Heterogeneous Slurry | Homogeneous Solution |

| Primary Use | Unhindered Ketones | Extreme Hindrance / Enolizable | Scalable / Moderate Hindrance |

| Water Tolerance | Low | Zero (Strictly Anhydrous) | Low |

| Typical Yield | <10% (for hindered) | >85% | >80% |

References

-

Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents."[2] Journal of the American Chemical Society, 111(12), 4392–4398 (1989). Link

-

Imamoto, T., et al. "Organocerium reagents.[2][3] Nucleophilic addition to easily enolizable ketones."[3] Tetrahedron Letters, 25(38), 4233-4236 (1984). Link

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336 (2004). Link

-

Conlon, D. A., et al. "The preparation of anhydrous cerium(III) chloride." Organic Syntheses, 79, 209 (2002). Link

Application Notes and Protocols: The Strategic Use of tert-Amylmagnesium Bromide for Nucleophilic Addition to Esters

Introduction: Navigating Steric Demands for Controlled Acyl Addition

In the landscape of nucleophilic additions to carbonyl compounds, Grignard reagents stand as a cornerstone for carbon-carbon bond formation. The reaction of these organomagnesium halides with esters typically results in the formation of tertiary alcohols, a consequence of two successive additions to the carbonyl group.[1][2][3][4][5][6] While this transformation is synthetically valuable, the selective synthesis of ketones via a single addition has historically posed a significant challenge. This is primarily because the intermediate ketone is generally more reactive than the starting ester.[2] This application note delves into the strategic use of a sterically encumbered Grignard reagent, tert-amylmagnesium bromide, to modulate this reactivity and achieve controlled nucleophilic addition to esters. The significant steric bulk of the tert-amyl group can, under carefully controlled conditions, kinetically disfavor the second addition, thereby providing a pathway to ketones or, if desired, sterically crowded tertiary alcohols.

This guide is intended for researchers, scientists, and professionals in drug development, providing in-depth technical insights, field-proven protocols, and a robust understanding of the underlying chemical principles governing the use of tert-amylmagnesium bromide in ester additions.

Mechanistic Insights: The Role of Steric Hindrance

The generally accepted mechanism for the reaction of a Grignard reagent with an ester involves a two-step nucleophilic addition process.[1][2][3] The first equivalent of the Grignard reagent adds to the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxide leaving group to form a ketone.[1][2] The newly formed ketone is then readily attacked by a second equivalent of the Grignard reagent, leading to a tertiary alkoxide, which upon acidic workup, yields a tertiary alcohol.[1][2][4][5]

The introduction of the sterically demanding tert-amyl group fundamentally alters the kinetic landscape of this reaction sequence. The bulky nature of the tert-amyl nucleophile can significantly hinder its approach to the already substituted carbonyl carbon of the intermediate ketone.[7][8][9][10][11] This steric impediment can, under appropriate conditions (e.g., low temperatures), slow down the rate of the second addition to a greater extent than the first, allowing for the potential isolation of the ketone.

Key Mechanistic Considerations:

-

Initial Addition: The first nucleophilic attack of tert-amylmagnesium bromide on the ester carbonyl is subject to steric hindrance, but generally proceeds as the ester carbonyl is relatively accessible.

-

Tetrahedral Intermediate Stability: The stability of the initial tetrahedral intermediate can be influenced by the solvent and the nature of the ester.

-

Ketone Formation: The collapse of the tetrahedral intermediate to form the ketone is typically a rapid process.

-

Second Addition and Steric Shielding: The rate of the second addition is highly dependent on the steric environment of the intermediate ketone. The presence of the bulky tert-amyl group can effectively shield the carbonyl carbon from further attack by another molecule of the Grignard reagent.

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for the nucleophilic addition of tert-amylmagnesium bromide to an ester.

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d.umn.edu [d.umn.edu]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Precision Synthesis of Tertiary Alcohols using tert-Amyl Grignard Reagent

Abstract

The introduction of the tert-amyl (1,1-dimethylpropyl) group is a critical transformation in the synthesis of lipophilic pharmaceutical intermediates and fragrance compounds. While tert-amylmagnesium halides offer a direct nucleophilic pathway to tertiary alcohols, their application is frequently compromised by steric hindrance and competing

Introduction & Mechanistic Challenges

The Steric-Electronic Conflict